molecular formula C23H17N3O4 B2714201 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-29-9

4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2714201
CAS No.: 865286-29-9
M. Wt: 399.406
InChI Key: GRHZRIKDGGWFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzoyl group, a methoxyphenyl group, and an oxadiazole ring, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step often involves the use of methoxy-substituted benzoyl chloride or a similar reagent to introduce the methoxyphenyl group.

    Formation of the Benzamide Linkage: The final step involves coupling the oxadiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s properties.

    Reduction: The carbonyl groups in the benzoyl and benzamide moieties can be reduced to alcohols under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for developing new therapeutic agents.

Medicine

Medicinally, derivatives of this compound are studied for their potential anti-inflammatory, antimicrobial, and anticancer properties. The methoxyphenyl and oxadiazole moieties are particularly of interest due to their known biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Similar structure but with a different position of the methoxy group.

    4-benzoyl-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide: Similar structure but with a chloro group instead of a methoxy group.

    4-benzoyl-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The unique combination of the methoxyphenyl group and the oxadiazole ring in 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide provides distinct electronic and steric properties, making it a valuable compound for various applications. Its specific substitution pattern can lead to different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-29-19-9-5-8-18(14-19)22-25-26-23(30-22)24-21(28)17-12-10-16(11-13-17)20(27)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHZRIKDGGWFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.